molecular formula C13H11F2NO2S B12828039 (4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine

(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine

Cat. No.: B12828039
M. Wt: 283.30 g/mol
InChI Key: NURJJIFWGNCNDI-UHFFFAOYSA-N
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Description

(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine is an organic compound characterized by the presence of a sulfonyl group attached to a difluorophenyl ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3,5-Difluorophenyl)sulfonyl)phenyl)methanamine is unique due to the presence of both the sulfonyl and difluorophenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

[4-(3,5-difluorophenyl)sulfonylphenyl]methanamine

InChI

InChI=1S/C13H11F2NO2S/c14-10-5-11(15)7-13(6-10)19(17,18)12-3-1-9(8-16)2-4-12/h1-7H,8,16H2

InChI Key

NURJJIFWGNCNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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